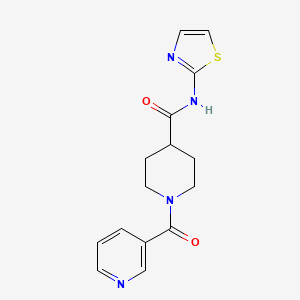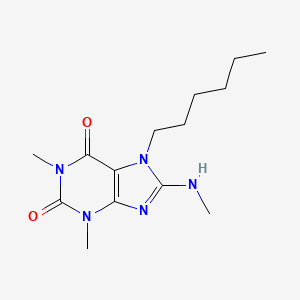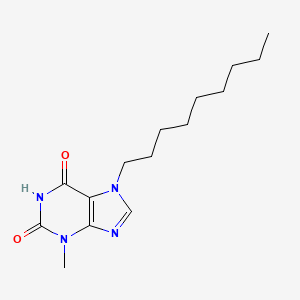![molecular formula C19H20F3NO3S B6577359 N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1206985-38-7](/img/structure/B6577359.png)
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide” is complex and unique, contributing to its potential applications in various fields .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” contribute to its potential applications in scientific research .
科学的研究の応用
N-POMT-3-TFMS has been used in various scientific research applications. It has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. In addition, N-POMT-3-TFMS has been studied for its potential to inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
作用機序
The mechanism of action of N-POMT-3-TFMS is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, monoamine oxidase, and glutathione S-transferase. It is thought to bind to the active sites of these enzymes and inhibit their activity.
Biochemical and Physiological Effects
N-POMT-3-TFMS has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in increased alertness, improved memory, and improved cognitive function. In addition, N-POMT-3-TFMS has been found to inhibit the enzyme monoamine oxidase, which can lead to an increase in serotonin levels in the brain. This can result in improved mood and reduced anxiety. Finally, N-POMT-3-TFMS has been found to inhibit the enzyme glutathione S-transferase, which can lead to increased detoxification of xenobiotics.
実験室実験の利点と制限
N-POMT-3-TFMS has various advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. In addition, it is relatively stable, making it suitable for long-term storage. However, one limitation is that it is not water-soluble, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-POMT-3-TFMS. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to explore the potential therapeutic applications of N-POMT-3-TFMS, such as its potential to treat neurological disorders. Finally, further research could be done to investigate the potential toxicological effects of N-POMT-3-TFMS, in order to ensure its safety for use in humans.
合成法
N-POMT-3-TFMS can be synthesized by a process known as the Suzuki-Miyaura cross-coupling reaction. In this process, an aryl boronic acid is reacted with an aryl halide in the presence of a palladium catalyst. This reaction produces an aryl-aryl coupling product, which can then be further reacted with a sulfonamide to produce N-POMT-3-TFMS.
Safety and Hazards
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)16-7-4-8-17(13-16)27(24,25)23-14-18(9-11-26-12-10-18)15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNWSYJCLFUTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B6577283.png)

![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)
![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)
![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)

![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B6577344.png)

![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6577367.png)